molecular formula C47H57ClFN7O8S B609674 Gefitinib-based PROTAC 3 CAS No. 2230821-27-7

Gefitinib-based PROTAC 3

Cat. No. B609674
CAS RN: 2230821-27-7
M. Wt: 934.5224
InChI Key: NICKHWYZMNLEPJ-TZSMONEZSA-N
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Description

Gefitinib-based PROTAC 3 is a potent EGFR PROTAC Degrader . It comprises an EGFR inhibitor gefitinib conjugated to a VHL ligand via a linker . It induces EGFR degradation in HCC827 (exon 19 del) and H3255 (L858R mutation) cells .


Synthesis Analysis

Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1 . It induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion .


Chemical Reactions Analysis

Gefitinib-based PROTAC 3, by conjugating an EGFR binding element to a von Hippel-Lindau ligand via a linker, induces EGFR degradation .


Physical And Chemical Properties Analysis

Gefitinib-based PROTAC 3 has a molecular weight of 934.51 and a formula of C47H57ClFN7O8S . It appears as an off-white to light yellow solid .

Scientific Research Applications

Targeting EGFR

Gefitinib-based PROTAC 3 targets the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the regulation of cell growth, proliferation, and differentiation . It consists of Gefitinib as the warhead linked to a VHL-recruiting ligand .

Cancer Drug Resistance

Gefitinib-based PROTAC 3 has been studied for its potential in overcoming cancer drug resistance . By hijacking the cellular ubiquitin-proteasome protein degradation machinery, proteolysis-targeting chimeras (PROTACs) like Gefitinib-based PROTAC 3 offer an alternative therapeutic modality to cancer treatments with various potential advantages .

Degradation of Mutated EGFR

Gefitinib-based PROTAC 3 enables the degradation of both exon-19 deletion EGFR as well as the mutant isoform containing the L858R activating point mutation, while sparing the wild-type EGFR . This selective degradation of mutated EGFR over wild-type EGFR could potentially reduce side effects associated with EGFR inhibition.

Overcoming Resistance Mechanisms

PROTACs like Gefitinib-based PROTAC 3 can overcome some of the resistance mechanisms to traditional targeted therapies . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

Potential in Untreatable Malignancies

PROTACs specific for a number of known cancer targets have been developed in the last 5 years, which present new options for remission in patients with previously untreatable malignancies and provide a foundation for future-generation compounds .

Drug Discovery and Development

The development of Gefitinib-based PROTAC 3 represents a significant advancement in drug discovery and development. It offers a novel approach to counter the emergence of drug resistance, which is a major challenge in the field of oncology .

Mechanism of Action

Target of Action

Gefitinib-based PROTAC 3 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation . In addition to EGFR, Gefitinib-based PROTAC 3 also interacts with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase , which is involved in protein degradation.

Mode of Action

Gefitinib-based PROTAC 3 operates by conjugating an EGFR binding element to a VHL ligand via a linker . This compound induces the degradation of EGFR, particularly in cells with certain genetic mutations . It selectively targets mutant proteins in malignant cells, leading to their degradation .

Biochemical Pathways

The primary biochemical pathway affected by Gefitinib-based PROTAC 3 is the EGFR signaling pathway . By degrading EGFR, this compound disrupts the pathway, leading to downstream effects such as inhibited cell growth and proliferation .

Pharmacokinetics

It’s known that the compound induces egfr degradation with dc50 values of 117 nM and 223 nM in HCC827 (exon 19 del) and H3255 (L858R mutation) cells, respectively . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of Gefitinib-based PROTAC 3’s action is the degradation of EGFR . This leads to a disruption in the EGFR signaling pathway, which can inhibit the growth and proliferation of cells . Specifically, it has been shown to be effective in cells with certain genetic mutations .

Safety and Hazards

Gefitinib-based PROTAC 3 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

PROTACs offer an alternative therapeutic modality to cancer treatments with various potential advantages . They can overcome some of the resistance mechanisms to traditional targeted therapies . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICKHWYZMNLEPJ-TZSMONEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H57ClFN7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gefitinib-based PROTAC 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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